molecular formula C19H17NO4S B2872720 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1448075-99-7

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2872720
CAS No.: 1448075-99-7
M. Wt: 355.41
InChI Key: ZGQNSBTZNFXPCF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core linked to a hydroxyethylamine side chain bearing a 4-(methylthio)phenyl group.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-25-14-8-6-12(7-9-14)16(21)11-20-18(22)15-10-13-4-2-3-5-17(13)24-19(15)23/h2-10,16,21H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQNSBTZNFXPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carboxamide group and the methylthio-substituted phenyl group. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

(a) N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Features a 4-methoxyphenethyl group instead of the hydroxyethyl-4-(methylthio)phenyl moiety.
  • Synthesis : Prepared via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine under reflux .
  • Key Differences :
    • The methoxy (-OMe) group is more electron-donating than methylthio (-SMe), altering electronic properties.
    • Lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound.
(b) 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
  • Structure : Substituted with a sulfamoyl (-SO₂NH₂) group at the phenyl position.
  • Properties : High melting point (>300°C) due to strong hydrogen bonding from sulfamoyl .
(c) N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Contains two methoxy groups at the 2- and 4-positions of the phenyl ring.
  • Impact: Increased steric hindrance and electron-donating effects may reduce reactivity compared to monosubstituted analogs .

Functional Group Modifications in Related Coumarin Derivatives

(a) N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide
  • Structure : Shares a hydroxyethyl group but incorporates sulfonamide and halogenated aryl groups.
  • Activity : Demonstrates potent fungicidal activity, attributed to trifluoromethyl and chloro substituents enhancing target binding .
(b) 7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide
  • Structure : Methoxy substituent at the 7-position of the coumarin core and an isopropylphenyl group.
  • Significance : Methoxy groups on the coumarin ring enhance fluorescence and metabolic stability, while isopropylphenyl increases steric bulk .

Structure-Activity Relationship (SAR) Insights

  • Hydrogen-Bonding Groups (e.g., -OH) : Improve solubility and interaction with biological targets (e.g., enzymes) .
  • Lipophilic Substituents (e.g., -SMe, -CF₃) : Augment membrane permeability and bioavailability .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known by its CAS number 1448075-99-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Common NameThis compound
CAS Number1448075-99-7
Molecular FormulaC19H17NO4S
Molecular Weight355.4 g/mol

Antiproliferative Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, similar chromene derivatives have shown IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, demonstrating their potential as anticancer agents .

The mechanism by which these compounds exert their antiproliferative effects often involves the destabilization of microtubules. This activity can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, studies suggest that these compounds may interact with the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting normal mitotic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Hydroxyl Group : The presence of a hydroxyl group enhances solubility and may improve interaction with biological targets.
  • Methylthio Group : This substituent is thought to play a role in enhancing bioactivity through increased lipophilicity and potential interactions with cellular membranes.
  • Chromene Core : The chromene structure is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

Case Studies

  • Antifungal Activity : In vitro studies have demonstrated that related compounds possess antifungal properties with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. For instance, derivatives showed MIC values as low as 12.5 µg/mL against fungal strains .
  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of various chromene derivatives found that certain modifications led to enhanced cytotoxicity in cancer cell lines, indicating that structural optimization could yield more potent agents for cancer therapy .

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